molecular formula C14H18BrNO2S B2697751 3-bromo-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide CAS No. 2034398-93-9

3-bromo-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide

Cat. No. B2697751
CAS RN: 2034398-93-9
M. Wt: 344.27
InChI Key: MARIZCNLAXHLDP-UHFFFAOYSA-N
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Description

3-bromo-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide is a chemical compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied to understand its potential in drug development.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and study of benzamide derivatives, including those related to "3-bromo-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide," reveal their potential as intermediates in the development of pharmacologically active compounds. These compounds are explored for their unique chemical properties and reactivity, facilitating the creation of diverse molecular architectures (Högberg et al., 1990).

Pharmacological Applications

  • Benzamide derivatives have been investigated for their antipsychotic properties, showing promise in the development of new treatments for psychiatric disorders. The research highlights their potential for preferential inhibition of hyperactivity components in behavioral syndromes, indicating a lower tendency to induce extrapyramidal side effects, a common concern with antipsychotic medications (Högberg et al., 1990).

Material Science and Photochemistry

  • The study of zinc phthalocyanine derivatives, structurally related to benzamide compounds, underscores their application in photodynamic therapy for cancer treatment. These compounds demonstrate significant singlet oxygen quantum yield, making them potent photosensitizers. The research emphasizes their utility in medical applications, particularly in targeting cancer cells through photodynamic therapy (Pişkin et al., 2020).

Antimicrobial and Antioxidant Activities

  • Bromophenols derived from marine algae, related in structural complexity to benzamide derivatives, exhibit potent antimicrobial properties. These compounds provide insights into the development of new antibacterial agents, highlighting the importance of marine-derived substances in pharmaceutical research (Xu et al., 2003).

Analytical and Synthetic Methodologies

  • The exploration of novel synthetic pathways for the creation of benzamide derivatives and their analogs showcases advancements in chemical synthesis techniques. These methodologies enable the efficient production of complex molecules, serving as a cornerstone for further pharmacological studies and the development of novel materials (Esteves et al., 2007).

properties

IUPAC Name

3-bromo-N-[(4-methoxythian-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2S/c1-18-14(5-7-19-8-6-14)10-16-13(17)11-3-2-4-12(15)9-11/h2-4,9H,5-8,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARIZCNLAXHLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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